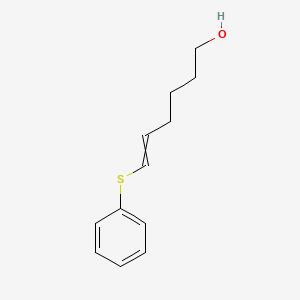
Diazene-1,2-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene-1,2-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a diazene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields this compound along with carbon dioxide and ethanol as by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .
化学反応の分析
Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Iron-doped carbon materials are often employed as catalysts for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.
科学的研究の応用
Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with various biological targets.
作用機序
The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.
類似化合物との比較
Diimide (HN=NH): Similar in structure but lacks the sulfonic acid groups.
Azobenzene: An organic diazene derivative with different substituents on the diazene moiety.
Azodicarbonamide: Another diazene derivative used in industrial applications.
Uniqueness: Diazene-1,2-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other diazene derivatives. This makes it particularly useful in applications requiring high reactivity and stability.
特性
CAS番号 |
111451-31-1 |
|---|---|
分子式 |
H2N2O6S2 |
分子量 |
190.16 g/mol |
IUPAC名 |
sulfoiminosulfamic acid |
InChI |
InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8) |
InChIキー |
IGCFCYDLEVVDAJ-UHFFFAOYSA-N |
正規SMILES |
N(=NS(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


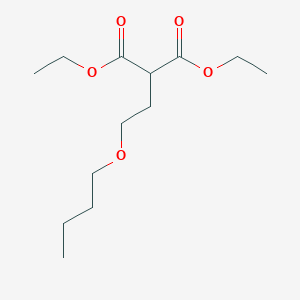
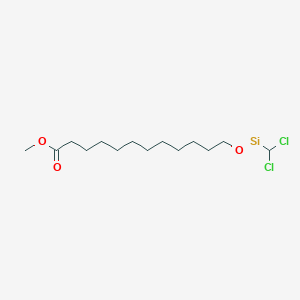
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
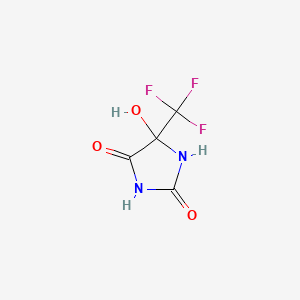
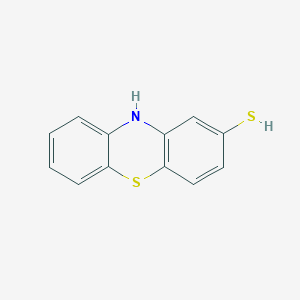
-](/img/structure/B14334052.png)
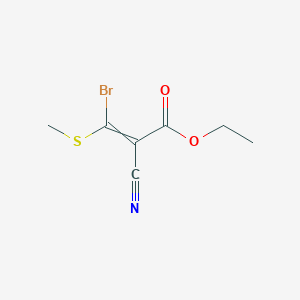
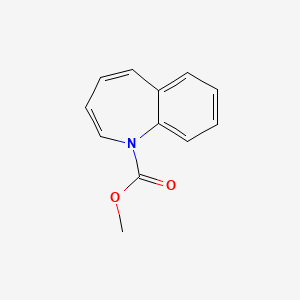
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
